Physicochemical Property Differentiation: Molecular Weight and Predicted Lipophilicity vs. Butanilicaine and Ethoxy Analog
The molecular weight of 2-(butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride (390.4 g/mol) is substantially higher than that of butanilicaine hydrochloride (291.2 g/mol; CAS 6027-28-7) representing a 34% increase, and exceeds the ethoxy analog (6'-chloro-2-(2-(diethylamino)ethoxy)-o-acetotoluidide HCl, 335.3 g/mol; CAS 102489-48-5) by 16%. This mass increase, combined with the presence of a second ionizable tertiary amine center (estimated pKₐ ≈ 8–9) absent in butanilicaine, predicts a higher LogD₇.₄ and consequently greater membrane partitioning and tissue retention. [1] The hydrogen bond acceptor count rises from 2 (butanilicaine free base) to 3 (target compound), and the rotatable bond count increases from 6 to 10, conferring greater conformational flexibility for induced-fit binding within the sodium channel inner cavity. [1]
| Evidence Dimension | Molecular weight (g/mol, hydrochloride salt) |
|---|---|
| Target Compound Data | 390.4 g/mol (C₁₉H₃₃Cl₂N₃O) |
| Comparator Or Baseline | Butanilicaine HCl: 291.2 g/mol (C₁₃H₂₀Cl₂N₂O); Ethoxy analog HCl (CAS 102489-48-5): 335.3 g/mol (C₁₅H₂₄Cl₂N₂O₂) |
| Quantified Difference | +34% vs. butanilicaine HCl; +16% vs. ethoxy analog HCl |
| Conditions | Vendor-reported exact mass and molecular formula from Alfa Chemistry and iChemistry.cn databases |
Why This Matters
Higher molecular weight and increased lipophilicity directly correlate with prolonged local anesthetic duration and altered toxicological threshold, making this compound a preferred candidate for sustained-release formulation research over lighter, faster-clearing analogs.
- [1] PubChem CID 59366. o-Acetotoluidide, 6'-chloro-2-(2-(diethylamino)ethoxy)-, hydrochloride. Computed properties: H-bond acceptor count 3, rotatable bond count 8, exact mass 334.1215 Da. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/c-3068 View Source
